molecular formula C19H23N3O4 B6005463 2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol

2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol

Cat. No. B6005463
M. Wt: 357.4 g/mol
InChI Key: VAPMLYVQLOWTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MNPN and belongs to the class of nitrophenol derivatives.

Mechanism of Action

The exact mechanism of action of MNPN is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network. MNPN has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The antiviral activity of MNPN is thought to be due to its ability to inhibit viral DNA replication.
Biochemical and Physiological Effects:
MNPN has been shown to exhibit low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 6 hours. MNPN is metabolized in the liver and excreted primarily in the urine. It has been found to have a low potential for drug interactions and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

MNPN has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent antitumor and antiviral activity at low concentrations. However, MNPN also has some limitations. It is a highly reactive compound and can be difficult to handle. MNPN also exhibits some cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on MNPN. One area of interest is the development of MNPN analogs with improved pharmacokinetic properties and reduced toxicity. Another potential area of research is the use of MNPN in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, MNPN could be studied for its potential use in the treatment of viral infections and inflammatory disorders.

Synthesis Methods

MNPN can be synthesized using a multi-step process involving the reaction of 2-methoxy-4-nitrophenol with 1-benzyl-4-(2-methylphenyl)piperazine in the presence of a catalyst. The resulting intermediate is then reduced to MNPN using a reducing agent such as sodium borohydride. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography.

Scientific Research Applications

MNPN has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. MNPN has also been found to possess antiviral activity against human cytomegalovirus and herpes simplex virus. Additionally, MNPN has been studied for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

2-methoxy-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-14-5-3-4-6-16(14)21-9-7-20(8-10-21)13-15-11-17(22(24)25)19(23)18(12-15)26-2/h3-6,11-12,23H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPMLYVQLOWTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-6-nitrophenol

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